molecular formula C11H11NO2 B14462054 2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate CAS No. 67209-49-8

2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate

Cat. No.: B14462054
CAS No.: 67209-49-8
M. Wt: 189.21 g/mol
InChI Key: MSJVNQALNHWZJB-UHFFFAOYSA-N
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Description

2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate is a chemical compound known for its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is characterized by a rigid, cage-like structure. The presence of a cyano group and an acetate ester makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.2]octa-5,7-diene core, which can be achieved through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile. The cyano group is then introduced via a nucleophilic substitution reaction, and the acetate ester is formed through esterification with acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the highest purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products may include 2-cyanobicyclo[2.2.2]octa-5,7-dien-2-ol or 2-cyanobicyclo[2.2.2]octa-5,7-dien-2-one.

    Reduction: The major product is 2-aminobicyclo[2.2.2]octa-5,7-dien-2-yl acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The acetate ester can be hydrolyzed to release acetic acid, which may participate in further biochemical reactions. The rigid bicyclic structure allows for specific binding interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylbicyclo[2.2.2]octa-5,7-diene: Similar structure but with an acetyl group instead of a cyano group.

    2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl methanol: Similar structure but with a hydroxyl group instead of an acetate ester.

Uniqueness

2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate is unique due to the combination of its cyano and acetate functional groups, which provide distinct reactivity and potential for diverse applications. The rigid bicyclic structure also contributes to its specificity in binding interactions, making it valuable for targeted research and industrial applications .

Properties

CAS No.

67209-49-8

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(2-cyano-2-bicyclo[2.2.2]octa-5,7-dienyl) acetate

InChI

InChI=1S/C11H11NO2/c1-8(13)14-11(7-12)6-9-2-4-10(11)5-3-9/h2-5,9-10H,6H2,1H3

InChI Key

MSJVNQALNHWZJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CC2C=CC1C=C2)C#N

Origin of Product

United States

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